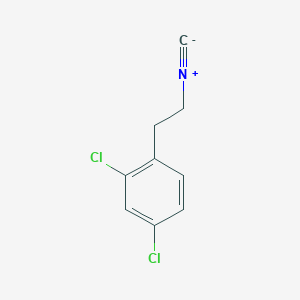

2,4-Dichlorophenethylisocyanide

Description

Significance of Isocyanide Chemistry as a Pivotal Area of Organic Research

Isocyanide chemistry represents a dynamic and essential field within modern organic research. Discovered in the 19th century, isocyanides (also known as isonitriles) have evolved from chemical curiosities into indispensable building blocks in synthesis. vedantu.comnih.gov Their significance stems from the unique reactivity of the isocyanide functional group (–N≡C), which possesses the rare ability to react simultaneously with both electrophiles and nucleophiles at its terminal carbon atom. researchgate.netacs.org This amphiphilic nature makes isocyanides exceptionally versatile reagents, particularly in multicomponent reactions (MCRs), where multiple starting materials combine in a single step to form complex products. nih.govresearchgate.net

The utility of isocyanides is prominent in the construction of diverse molecular architectures, including heterocycles, peptides, and natural products. researchgate.net Seminal reactions like the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) showcase the power of isocyanides to generate molecular diversity efficiently. nih.gov This efficiency, characterized by high atom economy and procedural simplicity, aligns with the principles of green chemistry, further cementing the importance of isocyanide chemistry in contemporary synthetic strategies. researchgate.net The renaissance in isocyanide chemistry is driven by its capacity to provide rapid access to libraries of complex molecules, which is invaluable in medicinal chemistry and materials science. wiley.comresearchgate.net

Overview of Arylalkyl Isocyanides: Structure, Bonding, and Fundamental Reactivity Principles

Arylalkyl isocyanides are a class of organic compounds where an isocyanide group is attached to an alkyl chain, which in turn is connected to an aryl ring. In the specific case of phenethylisocyanides, the structure consists of a phenyl group linked to an ethyl spacer that terminates with the isocyano group. The fundamental properties of these molecules are dictated by the unique electronic nature of the isocyanide moiety.

The isocyanide functional group, –N⁺≡C⁻, is formally considered to have a divalent carbon atom. scripps.edu Its electronic structure is best described through resonance, highlighting its dual reactivity. The terminal carbon atom exhibits both nucleophilic and electrophilic characteristics, a feature that underpins its wide-ranging applications. acs.orgmdpi.com This behavior can be rationalized by considering its frontier molecular orbitals. acs.org The reactivity of isocyanides often mirrors that of carbenes, at least in a formal sense, which explains their participation in insertion and cycloaddition reactions. vedantu.comwikipedia.org This carbene-like character allows the isocyanide carbon to undergo α-additions, a key step in many of its characteristic reactions. nih.gov

The bonding in the isocyanide group is typically represented by two primary resonance structures. wikipedia.org The major contributor features a triple bond between a positively charged nitrogen and a negatively charged carbon (R-N⁺≡C⁻), while a minor contributor shows a double bond between nitrogen and a neutral, divalent carbon (R-N=C:). vedantu.comwikipedia.orgscienceinfo.com This resonance hybrid results in a linear or near-linear R-N-C bond angle, typically close to 180°. vedantu.comwikipedia.org The significant charge separation in the major resonance form imparts a substantial dipole moment to the molecule, making isocyanides polar compounds. kmchemistry.com This electronic distribution is crucial for understanding their reactivity, particularly their ability to coordinate to transition metals and to activate substrates in multicomponent reactions. wikipedia.org

Table 1: General Physical and Spectroscopic Properties of Isocyanides

| Property | Typical Value/Description | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption band at 2165–2110 cm⁻¹ | scripps.eduwikipedia.org |

| ¹³C NMR Spectroscopy | Isocyanide carbon signal appears at δ 156–170 ppm | scripps.edu |

| Bonding Angle (C-N-C) | Approximately 180° | vedantu.comwikipedia.org |

| C-N Bond Distance | ~115.8 pm (in methyl isocyanide) | wikipedia.org |

| Physical State | Often volatile liquids with characteristic, unpleasant odors | vedantu.comscienceinfo.com |

Research Impetus for the Study of Substituted Phenethylisocyanides, with Specific Focus on 2,4-Dichlorophenethylisocyanide

The impetus for studying substituted phenethylisocyanides lies in the ability to fine-tune the electronic properties and reactivity of the isocyanide functional group. The introduction of substituents onto the aromatic ring allows for systematic modification of the molecule's behavior. For This compound , the two chlorine atoms serve as strong electron-withdrawing groups due to their inductive effects.

This electronic perturbation is significant for several reasons:

Modulated Reactivity: The electron-withdrawing nature of the dichlorophenyl group can alter the nucleophilicity and electrophilicity of the isocyanide carbon, potentially influencing the rates and outcomes of reactions like the Ugi or Passerini reactions. mdpi.comresearchgate.net

Access to Novel Structures: Using substituted isocyanides as building blocks provides a direct route to complex products bearing the same substitution pattern, which is a highly efficient synthetic strategy. This allows for the creation of new chemical entities with potentially novel biological or material properties.

Probing Reaction Mechanisms: By systematically varying substituents on the phenyl ring (e.g., from electron-donating to electron-withdrawing), researchers can gain deeper mechanistic insights into isocyanide-mediated transformations. researchgate.net The specific 2,4-dichloro pattern provides a distinct electronic profile to probe these effects.

The precursor molecule, 2,4-Dichlorophenol, is a large-scale industrial chemical, making it a readily available starting material for the synthesis of the corresponding phenethylisocyanide. wikipedia.org This accessibility provides a practical foundation for exploring its chemistry.

Contextualizing this compound within Current Chemical Research Paradigms

The study of This compound fits within several key paradigms of modern chemical research:

Functional Molecule Synthesis: There is a continuous demand for novel functional molecules in materials science and medicinal chemistry. Isocyanides are precursors to a vast array of heterocyclic compounds and peptidomimetics. scienceinfo.com The dichloro-substituents can impart specific properties, such as altered lipophilicity or metabolic stability, which are relevant in drug design.

Bioorthogonal Chemistry: The isocyanide group is recognized as a valuable bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. nih.gov It is the smallest known bioorthogonal functional group, making it ideal for labeling biomolecules with minimal structural perturbation. nih.gov Exploring substituted isocyanides like the 2,4-dichloro derivative could lead to labeling reagents with tailored properties for cellular imaging or diagnostics.

Green and Efficient Synthesis: Isocyanide-based multicomponent reactions are a cornerstone of green chemistry, offering high convergence, atom economy, and operational simplicity. researchgate.netrsc.org The development of new isocyanide building blocks like This compound directly contributes to expanding the scope and utility of these environmentally benign synthetic methods.

Scope and Organizational Structure of the Academic Research Review

This academic review provides a focused analysis of the chemical compound This compound . The purpose is to consolidate the understanding of this molecule by situating it within the broader context of isocyanide chemistry. numberanalytics.comacs.org The introduction establishes the significance of isocyanides in organic synthesis and outlines the fundamental structural and electronic properties of arylalkyl isocyanides. dcu.ie The subsequent sections will be dedicated to a detailed examination of the synthesis, chemical properties, and reactivity of This compound . The review will present detailed research findings and utilize data tables to summarize key information, adhering to a professional and authoritative tone. The objective is to provide a comprehensive overview that highlights the molecule's importance and potential for future research, based on current knowledge in the field. acs.orgdcu.ie

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQKOXIHDGPKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374189 | |

| Record name | 2,4-Dichlorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174624-27-2 | |

| Record name | 2,4-Dichlorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichlorophenethylisocyanide and Analogues

Precursor Synthesis and Functionalization Strategies

The initial phase of the synthesis is dedicated to assembling the N-(2,4-Dichlorophenethyl)formamide precursor. This involves the formation of the core phenethylamine (B48288) structure and its subsequent acylation.

The foundational precursor for this synthesis is 2,4-Dichlorophenethylamine. A common and effective method for its preparation involves the reduction of 2,4-dichlorophenylacetonitrile. This transformation can be achieved using powerful reducing agents. For instance, lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is frequently employed for this type of nitrile reduction. The reaction proceeds by nucleophilic attack of the hydride on the nitrile carbon, followed by workup to yield the primary amine, 2,4-Dichlorophenethylamine.

Alternatively, catalytic hydrogenation can be utilized. This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), often under pressure. This approach is generally considered greener and safer for large-scale production compared to the use of metal hydrides.

Table 1: Comparison of Reduction Methods for 2,4-dichlorophenylacetonitrile

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Key Advantages |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Anhydrous, Room Temp. or Reflux | High reactivity, good yields |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C | Methanol (B129727) or Ethanol (B145695) | Elevated pressure and temperature | Scalable, avoids hazardous hydrides |

Once 2,4-Dichlorophenethylamine is obtained, the next step is its conversion to the corresponding formamide (B127407), N-(2,4-Dichlorophenethyl)formamide. This N-formylation can be accomplished through several established protocols. nih.gov

A widely used and straightforward method involves reacting the amine with formic acid. acs.orgscispace.com Often, the reaction is carried out by heating a mixture of the amine and an excess of formic acid, sometimes in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion. scispace.com Catalyst-free conditions, simply heating the amine and formic acid together, have also been shown to be effective for a range of amines. acs.orgtandfonline.com

Another common formylating agent is ethyl formate. rsc.orgresearchgate.net In this procedure, the amine is typically heated with ethyl formate, which serves as both the reagent and solvent. The reaction produces the desired formamide and ethanol as a byproduct. This method is advantageous due to the mildness of the reagent and the simplicity of the workup. Biocatalytic approaches using lipase (B570770) have also been developed to facilitate this reaction under mild conditions. rsc.org

Table 2: Common Formylation Reagents for Phenethylamines

| Reagent | Conditions | Byproduct | Notes |

| Formic Acid | Heating, often with azeotropic water removal | Water | Cost-effective and direct method. acs.orgscispace.com |

| Ethyl Formate | Heating/Reflux | Ethanol | Mild conditions, simple workup. rsc.orgresearchgate.net |

| Acetic Formic Anhydride | Low temperature, often prepared in situ | Acetic Acid | Highly reactive, suitable for sensitive substrates. nih.gov |

Dehydration Methodologies for the Formation of 2,4-Dichlorophenethylisocyanide

The final and critical step in the synthesis is the dehydration of N-(2,4-Dichlorophenethyl)formamide to yield the isocyanide. This transformation removes the elements of water from the formamide group.

The classical approach to isocyanide synthesis from formamides relies on potent dehydrating agents. researchgate.net Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, is one of the most common and effective reagents for this purpose. researchgate.netnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures to control the exothermic reaction. The base neutralizes the hydrochloric acid generated during the reaction.

Another widely used classical reagent is p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base like pyridine. researchgate.netacs.org The formamide reacts with tosyl chloride to form an intermediate, which is then deprotonated and fragmented by the base to yield the isocyanide, p-toluenesulfonic acid, and pyridinium (B92312) chloride.

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. tandfonline.com This has led to new approaches for isocyanide synthesis that avoid the use of hazardous reagents and large quantities of volatile organic solvents. acs.org

A prominent green chemistry strategy involves performing the dehydration reaction in water using micellar catalysis. acs.orgacs.org This technique utilizes surfactants, which form micelles in water, creating nanoscale hydrophobic pockets where the organic reaction can occur. This approach allows for the replacement of toxic and environmentally harmful solvents like dichloromethane with water. acs.org

In this context, the dehydration of formamides can be achieved using reagents like tosyl chloride with a mild inorganic base such as sodium bicarbonate, all within an aqueous micellar solution at room temperature. acs.orgacs.org This method is not only more sustainable and safer but also simplifies the workup procedure, offering a significant improvement over classical methods. acs.org

Emerging Green Chemistry Approaches for Sustainable Isocyanide Synthesis

Solvent-Minimizing and Waste-Reducing Protocols

Modern synthetic chemistry prioritizes methods that are environmentally friendly by reducing the use of hazardous solvents and minimizing waste. For the synthesis of isocyanides like this compound, several such protocols have been developed, focusing on solvent-free conditions and the use of less toxic reagents.

One prominent solvent-minimizing technique is mechanochemistry , where mechanical force, often through ball-milling, is used to initiate chemical reactions in the absence of a solvent. nih.govresearchgate.net This method has been successfully applied to the synthesis of a variety of isocyanides from their corresponding formamides. nih.gov In a typical mechanochemical procedure for an aryl isocyanide, the formamide is milled with a dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) and a solid base such as sodium carbonate. nih.govresearchgate.net This approach not only eliminates the need for bulk solvents but can also lead to higher yields and shorter reaction times.

Another strategy to reduce waste is the development of solvent-free dehydration protocols . For instance, the dehydration of N-substituted formamides to isocyanides can be achieved using phosphorus oxychloride (POCl₃) in the presence of triethylamine, where triethylamine itself acts as the solvent. mdpi.comnih.govnih.gov This method has been shown to be highly efficient, affording a range of functionalized isocyanides in high yields and purity within a very short reaction time. mdpi.comnih.gov The avoidance of an aqueous work-up further contributes to waste reduction. mdpi.com

The choice of dehydrating agent also plays a crucial role in the "greenness" of a synthetic route. While traditional reagents like phosgene (B1210022) and phosphorus oxychloride are effective, they are also highly toxic. researchgate.net Research into less hazardous alternatives has shown that reagents like p-toluenesulfonyl chloride can be a good substitute, offering a less toxic profile and simplified reaction work-up. uniupo.it The efficiency of these greener protocols can be compared using metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. Protocols with lower E-factors are considered more environmentally friendly.

For the synthesis of this compound, the precursor N-(2,4-dichlorophenethyl)formamide would be subjected to these solvent-minimizing conditions. The table below illustrates a comparison of different dehydrating agents for the synthesis of a generic isocyanide, highlighting the focus on waste reduction.

| Dehydrating Agent | Base | Solvent | Typical Yield (%) | Key Advantages |

| POCl₃ | Triethylamine | Triethylamine (solvent-free) | High to excellent | Fast reaction, no additional solvent, minimal waste mdpi.comnih.gov |

| p-TsCl | Sodium Carbonate | None (Mechanochemical) | High | Solvent-free, uses solid reagents nih.govresearchgate.net |

| p-TsCl | Pyridine | Dichloromethane | Good to high | Less toxic than POCl₃, established method uniupo.it |

Development and Optimization of One-Pot Synthetic Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. The development of such sequences for the synthesis of isocyanides, including this compound, is a key area of research.

A common one-pot approach for isocyanide synthesis involves the in situ formation and subsequent reaction of the isocyanide. This is particularly useful for isocyanides that may be unstable or difficult to isolate. mdpi.com One such powerful method is the Ugi four-component reaction (Ugi-4CR) , where an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a single step to form an α-aminoacyl amide derivative. organic-chemistry.orgthieme-connect.de For the synthesis of derivatives of this compound, the isocyanide itself can be generated in situ from its corresponding primary amine, 2,4-dichlorophenethylamine, and then immediately trapped in the Ugi reaction. This avoids the need to handle the potentially volatile and malodorous isocyanide directly.

The optimization of these one-pot sequences involves careful selection of reaction partners and conditions to ensure high yields of the desired product. For example, in the context of a Ugi reaction, various aldehydes, amines, and carboxylic acids can be screened to build a library of complex molecules from a single isocyanide precursor. The reaction is typically carried out in a solvent like methanol at room temperature. thieme-connect.de

Another one-pot strategy involves the synthesis of diketopiperazines, where an isocyanide-based multicomponent reaction is followed by a cyclization step in the same pot. mdpi.com Such sequential reactions demonstrate the versatility of isocyanides as building blocks in the efficient construction of complex heterocyclic scaffolds.

The table below outlines a general scheme for a one-pot Ugi reaction that could be adapted for this compound.

| Reaction Component | Example | Role |

| Isocyanide (generated in situ) | This compound | Key building block |

| Amine | Aniline | Provides the N-substituent of the amide |

| Aldehyde | Benzaldehyde | Provides the α-substituent of the amide |

| Carboxylic Acid | Acetic Acid | Provides the acyl group of the amide |

Alternative Synthetic Pathways to this compound

Beyond the direct dehydration of formamides, several alternative pathways exist for the synthesis of isocyanides. These methods offer different substrate scopes and may be advantageous in specific synthetic contexts.

Dichlorocarbene-Mediated Hofmann Isocyanide Synthesis

The Hofmann isocyanide synthesis , also known as the carbylamine reaction, is a classic method for the preparation of isocyanides from primary amines. wikipedia.orgbyjus.com The reaction proceeds by treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH). byjus.com The key intermediate in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the base. wikipedia.org

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic dichlorocarbene, followed by elimination of two molecules of hydrogen chloride to form the isocyanide. wikipedia.org For the synthesis of this compound, the starting material would be 2,4-dichlorophenethylamine.

The reaction is often carried out in a two-phase system with a phase-transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the reaction between the aqueous base and the organic-soluble amine and chloroform. orgsyn.org While this method is effective for many primary amines, it is not suitable for secondary or tertiary amines. byjus.com

Silver Cyanide-Based Routes

Historically, one of the first methods for preparing isocyanides involved the reaction of an alkyl halide with silver cyanide (AgCN). wikipedia.org In this reaction, the silver cyanide acts as the cyanide source, and the alkyl halide provides the organic moiety. For the synthesis of this compound, the corresponding 2,4-dichlorophenethyl halide (e.g., bromide or iodide) would be reacted with silver cyanide.

The reaction with silver cyanide preferentially forms the isocyanide due to the nature of the silver-cyanide bond, which has significant covalent character. This results in the nitrogen atom of the cyanide group acting as the nucleophile. In contrast, reaction with sodium or potassium cyanide, which are more ionic, typically leads to the formation of nitriles as the major product.

While this method is of historical importance, it is often less practical for large-scale synthesis due to the high cost of silver cyanide and the potential for side reactions. wikipedia.orgnih.gov

Exploratory Methods for Isocyanide Formation

Research into new methods for isocyanide synthesis is ongoing, with a focus on milder conditions, broader substrate scope, and improved efficiency. Several exploratory methods have been reported that could potentially be applied to the synthesis of this compound.

One area of exploration is the use of alternative dehydrating agents for the conversion of formamides to isocyanides. Besides the common reagents like POCl₃ and p-TsCl, other systems such as triphenylphosphine/iodine and various chlorophosphate compounds have been investigated. organic-chemistry.org These reagents can offer advantages in terms of reactivity and selectivity for specific substrates.

The use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid has also been explored for the synthesis of isocyanides from alcohols. This method provides a direct route from alcohols to isocyanides, bypassing the need for formamide preparation.

More recently, electrochemical methods have emerged as a green and efficient way to synthesize isocyanides from aminotetrazole derivatives. organic-chemistry.org These methods avoid the use of harsh chemical reagents and can be scaled up using flow chemistry.

The table below summarizes some of these exploratory methods.

| Method | Precursor | Reagents | Key Features |

| Alternative Dehydration | N-Substituted Formamide | Triphenylphosphine/Iodine, Chlorophosphates | Milder conditions, different reactivity profiles organic-chemistry.org |

| TMSCN Route | Alcohol | Trimethylsilyl Cyanide, Lewis Acid | Direct conversion from alcohols |

| Electrochemical Synthesis | Aminotetrazole | Electric Current | Green, avoids harsh reagents organic-chemistry.org |

Coordination Chemistry of 2,4 Dichlorophenethylisocyanide

2,4-Dichlorophenethylisocyanide as a Ligand in Organometallic Complexes

Isocyanides, also known as isonitriles, are analogous to carbon monoxide (CO) but are generally better σ-donors and weaker π-acceptors. wikipedia.org This allows them to form strong bonds with transition metals and stabilize various oxidation states. Aryl isocyanides, in particular, offer a platform for versatile steric and electronic control through substitution on the aryl ring. acs.orgnih.gov

The synthesis of transition metal complexes containing isocyanide ligands can typically be achieved through several general methods. A common approach is the direct reaction of a metal salt with the isocyanide ligand. For instance, metal halides, acetates, or carbonyls can serve as starting materials. nih.govsbmu.ac.ir The isocyanide ligand can displace other weakly bound ligands, such as solvents, or substitute for other ligands like carbon monoxide or phosphines in the metal's coordination sphere. researchgate.netnih.gov

A general synthetic route for a hypothetical complex of a metal (M) with this compound (L) could be represented as:

Ligand Substitution: [M(CO)n] + x L → [M(CO)n-xLx] + x CO

Direct Reaction with a Metal Salt: MCl2 + 2 L → [ML2Cl2]

The specific outcome, including the number of ligands coordinated and the final geometry of the complex, would depend on the metal, its oxidation state, the reaction conditions (temperature, solvent), and the steric and electronic properties of the this compound ligand itself. researchgate.netuobaghdad.edu.iq

The bonding of an isocyanide ligand to a metal center is characterized by a synergistic interplay of σ-donation and π-backbonding, a concept well-established in organometallic chemistry. nih.govfiveable.me

σ-Donation: The lone pair of electrons on the terminal carbon atom of the isocyanide group donates to a vacant d-orbital of the metal, forming a strong metal-carbon σ-bond. nih.gov

π-Backbonding: The metal can donate electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the C≡N group. wikipedia.org

This dual bonding mechanism strengthens the metal-ligand interaction. nih.gov The extent of π-backbonding is a key factor influencing the electronic properties of the complex and can be probed using infrared (IR) spectroscopy. The stretching frequency of the C≡N bond (νC≡N) is particularly sensitive to this interaction. wikipedia.org

Increased π-backbonding leads to a weakening of the C≡N triple bond, resulting in a lower νC≡N stretching frequency compared to the free ligand. nih.gov

Dominant σ-donation with little backbonding can slightly strengthen the C≡N bond, leading to a higher νC≡N stretching frequency. wikipedia.org

Isocyanide ligands can adopt different coordination modes, most commonly terminal (binding to a single metal center) and bridging (binding to two or more metal centers). researchgate.netresearchgate.net In a terminal mode, the M-C-N linkage is typically linear or near-linear, while bridging isocyanides are always bent. wikipedia.org

The presence of two chlorine atoms on the phenyl ring of the this compound ligand would exert a significant electronic influence. Chlorine is an electron-withdrawing group due to its high electronegativity. This property would impact the ligand's donor and acceptor capabilities.

Electronic Effects: The electron-withdrawing nature of the chloro-substituents would decrease the electron density on the isocyanide functional group. This would likely make the ligand a weaker σ-donor compared to its non-substituted or alkyl-substituted counterparts. The π-acceptor ability might be slightly enhanced. Studies on electronically modified aryl isocyanide ligands show that incorporating electron-withdrawing groups can substantially alter the electronic structures of the resulting complexes, perturbing oxidation potentials by significant margins. rsc.org

Steric Effects: The 2,4-dichlorophenethyl group provides a degree of steric bulk that would influence the number of ligands that can coordinate to a metal center and affect the geometry of the resulting complex. The steric hindrance could be a tool to control the coordination number and reactivity of the metal center. uh.edunih.gov

Interactive Table: Projected Influence of Substituents on Aryl Isocyanide Ligand Properties

| Substituent Type on Aryl Ring | Predicted Effect on σ-Donation | Predicted Effect on π-Acceptance | Reference for Principle |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Increase | Decrease | rsc.org |

| Electron-Withdrawing (e.g., -Cl) | Decrease | Increase | rsc.org |

Catalytic Applications of Metal Complexes Containing this compound

Metal complexes containing isocyanide ligands are known to be active catalysts in a variety of organic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. nih.govnih.govresearchgate.net The catalytic activity is tunable by modifying the steric and electronic properties of the isocyanide ligand. nih.gov

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. youtube.com Metal complexes of this compound could potentially be employed in reactions such as:

Hydrosilylation: The addition of Si-H bonds across double or triple bonds. Rhodium-isocyanide complexes have shown high efficiency in this area. nih.gov

Cross-Coupling Reactions: Palladium-isocyanide complexes have been reported as highly efficient catalysts for various C-C coupling reactions. researchgate.net

Cyclization Reactions: Isocyanides can act as "C1N1" synthons in metal-catalyzed cyclization reactions to produce nitrogen-containing heterocyclic compounds. rsc.org

The electron-withdrawing nature of the dichloro-substituents on the ligand would modulate the electron density at the metal center, which in turn affects its catalytic activity and selectivity.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. youtube.comyoutube.com This often involves immobilizing a molecular catalyst onto a solid support. This approach offers the significant advantage of easy separation of the catalyst from the product mixture, allowing for catalyst recycling. youtube.com

A copper(I) isonitrile complex has been successfully used as a heterogeneous catalyst for cycloaddition reactions in water, demonstrating that isocyanide complexes can be adapted for these systems. nih.gov A complex of this compound could theoretically be immobilized on a solid support, such as silica, polymers, or metal-organic frameworks. The supported catalyst could then be used in flow-through reactors for continuous industrial processes. The stability and performance of such a heterogeneous catalyst would depend on the strength of the interaction between the complex and the support material.

Theoretical and Computational Chemistry of 2,4 Dichlorophenethylisocyanide

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2,4-Dichlorophenethylisocyanide are governed by the interplay of its constituent functional groups: the 2,4-dichlorophenyl ring, the ethyl linker, and the isocyanide terminus. A comprehensive understanding of this molecule necessitates a deep dive into its quantum chemical properties.

Quantum Chemical Investigations of Isocyanide Resonance Structures and Carbene Character

The isocyanide group (-N≡C) is a unique functional group with a fascinating electronic structure. It is often described by two primary resonance structures: one with a triple bond between nitrogen and carbon, and another zwitterionic form with a double bond.

In the context of this compound, the isocyanide carbon can exhibit carbene-like reactivity. This dual nature is a direct consequence of its electronic configuration. Quantum chemical calculations would be essential to quantify the relative contributions of these resonance structures and the extent of carbene character. Such studies would likely involve methods like Density Functional Theory (DFT) or more advanced ab initio calculations to map the electron distribution and predict reactivity.

Molecular Orbital Theory and Electron Density Distribution in the Compound

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic properties of this compound. libretexts.orgyoutube.comyoutube.com The interaction of atomic orbitals from the constituent atoms leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orgyoutube.comyoutube.com For a molecule of this complexity, a qualitative MO diagram would be intricate, but computational software can precisely calculate the energies and shapes of these orbitals.

The electron density distribution would be significantly influenced by the electronegative chlorine atoms on the phenyl ring and the nitrogen atom of the isocyanide group. These atoms would draw electron density towards themselves, creating a polarized molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The HOMO is likely to be located around the electron-rich phenyl ring or the isocyanide group, while the LUMO would be centered on areas susceptible to nucleophilic attack.

Quantum Chemical Studies on Reactivity Mechanisms

Computational chemistry offers invaluable insights into the reaction mechanisms involving this compound, allowing for the exploration of reaction pathways and the identification of key intermediates and transition states.

Computational Elucidation of Reaction Pathways for Key Transformations

The isocyanide group is known to participate in a variety of chemical transformations, including cycloadditions, insertions, and polymerization reactions. Computational studies can elucidate the step-by-step mechanisms of these reactions. For example, in a [4+1] cycloaddition reaction, the isocyanide can react with a conjugated diene. Quantum chemical calculations can map the potential energy surface of this reaction, revealing whether it proceeds through a concerted or a stepwise mechanism.

Prediction of Transition States and Activation Energies

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energies. cam.ac.uk For any proposed reaction of this compound, computational methods can be employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By calculating these values for different potential pathways, chemists can predict which reactions are kinetically favorable.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of this compound and its interactions with other molecules are crucial for its physical and chemical properties.

The flexibility of the ethyl linker allows for multiple conformations of the molecule. organicchemistrytutor.comlibretexts.orgchemistrysteps.com Rotation around the C-C single bonds can lead to different spatial arrangements of the dichlorophenyl group and the isocyanide moiety. organicchemistrytutor.comlibretexts.orgchemistrysteps.com Conformational analysis, using computational methods, can identify the most stable conformers by calculating their relative energies. organicchemistrytutor.comlibretexts.orgchemistrysteps.com This analysis would consider steric hindrance between the bulky dichlorophenyl group and the rest of the molecule.

Lack of Available Data on the

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there is a significant lack of specific research on the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article focusing on the theoretical and computational aspects of this particular molecule, as per the requested outline, is not possible at this time.

The inquiry sought in-depth information on the following topics for this compound:

Solvent Effects on Structure and Reactivity

This included a request for detailed research findings and data tables, which are contingent on the existence of peer-reviewed experimental or computational studies.

While general principles of theoretical and computational chemistry can be applied to hypothesize the behavior of isocyanide compounds, the creation of a "thorough, informative, and scientifically accurate" article necessitates specific data derived from studies on this compound itself. Such studies would provide the necessary quantitative data for interactive data tables, including but not limited to, hydrogen bond energies, interaction distances, and the impact of various solvents on the molecule's structural parameters and reaction kinetics.

Searches for this specific information have not yielded any relevant scholarly articles or database entries. The available research on related compounds, such as other isocyanides or dichlorinated aromatic compounds, cannot be ethically or accurately extrapolated to provide a specific analysis of this compound without introducing speculation and potentially erroneous information.

Therefore, until specific research is conducted and published on the theoretical and computational properties of this compound, the generation of the requested article with the required level of detail and scientific rigor is not feasible.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dichlorophenethylisocyanide

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are crucial for identifying the functional groups within a molecule. For 2,4-Dichlorophenethylisocyanide, a strong absorption band characteristic of the isocyanide (N≡C) group would be expected in the IR spectrum, typically in the range of 2150-2110 cm⁻¹. Other expected signals would correspond to the aromatic ring and the C-Cl bonds. Raman spectroscopy would complement this by providing information on non-polar bonds. Without experimental spectra, a definitive analysis of its functional groups is not possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio to a high degree of accuracy. For this compound, HRMS would be essential to confirm the presence and number of chlorine, nitrogen, carbon, and hydrogen atoms. This data is currently unavailable.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions. There are no published crystallographic data for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Various chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of a chemical compound and for separating it from any impurities or byproducts from a reaction mixture. The development of such methods would require the compound to be available for experimental analysis, and no such studies have been reported.

Synthetic Utility of 2,4 Dichlorophenethylisocyanide in Complex Chemical Synthesis

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. mdpi.comnih.gov 2,4-Dichlorophenethylisocyanide is an exemplary reagent for constructing these rings due to the isocyanide group's ability to act as a "convertible" functionality, readily forming new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org Its primary application in this area is through isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.govnih.gov

In these reactions, the terminal carbon of the isocyanide group acts as a potent nucleophile, attacking an electrophilic iminium ion (in the Ugi reaction) or a carbonyl group (in the Passerini reaction). wikipedia.orgorganic-chemistry.org This initial addition is followed by subsequent steps, including rearrangement and attack by another nucleophile, ultimately leading to highly functionalized, acyclic peptide-like structures. beilstein-journals.orgwikipedia.org These linear products can then be designed to undergo subsequent intramolecular cyclization reactions, yielding a diverse range of nitrogen-containing heterocycles. The mechanism of the Ugi four-component reaction (U-4CR), for instance, involves the condensation of an amine and an aldehyde or ketone to form an imine, which is then attacked by the isocyanide. organic-chemistry.orgnih.gov The resulting nitrilium intermediate is trapped by a carboxylic acid, and a subsequent Mumm rearrangement yields a stable bis-amide product. wikipedia.org

The value of using this compound in these syntheses is that the 2,4-dichlorophenethyl moiety is incorporated directly into the final heterocyclic framework, imparting specific steric and electronic properties that can be crucial for biological activity or material properties.

Table 1: Application of Isocyanide-Based MCRs in Heterocycle Synthesis This interactive table provides examples of how the products of isocyanide-based multicomponent reactions can serve as precursors to various nitrogen-containing heterocycles.

| MCR Type | Reactants | Intermediate Product | Potential Heterocycle (Post-MCR Cyclization) |

| Ugi Reaction | This compound, Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amide | Piperazinones, Benzodiazepines, Diketopiperazines |

| Passerini Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Oxazoles, Morpholinones, Lactones |

| Ugi-Smiles Reaction | This compound, Aldehyde, Amine, Phenol | Phenol-Ugi Adduct | N-Aryl-α-amino amides |

| [4+1] Cycloaddition | This compound, Tetrazine | Cycloadduct | Triazolopyridazines, Pyrrolotetrazoles |

Application in Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules, rather than focusing on a single target molecule. nih.govcam.ac.uk The goal is to explore vast regions of "chemical space" to identify novel compounds with interesting biological activities. cam.ac.ukbrandon-russell.com Isocyanide-based multicomponent reactions are exceptionally well-suited for DOS because they allow for the rapid creation of molecular complexity in a single, efficient step. nih.govnih.gov

By systematically varying the multiple starting materials in a reaction like the Ugi or Passerini reaction, a large and diverse library of compounds can be synthesized. wikipedia.orgwalisongo.ac.id When this compound is used as the isocyanide component, it acts as a constant building block, while the other inputs (e.g., a wide range of aldehydes, amines, and carboxylic acids for the Ugi reaction) are varied. This approach generates a combinatorial library where every member shares the this compound-derived core but differs in its peripheral substituents. nih.govnih.gov This method is highly valued in drug discovery for generating libraries for high-throughput screening. organic-chemistry.orgwalisongo.ac.id The process is amenable to automated, parallel synthesis, further accelerating the discovery of new lead compounds. beilstein-journals.org

Table 2: Illustrative Combinatorial Library Using the Ugi Reaction This interactive table demonstrates how a small combinatorial library can be generated by varying three of the four components in an Ugi reaction, with this compound as the constant input.

| Isocyanide Component (Constant) | Aldehyde (Variable) | Amine (Variable) | Carboxylic Acid (Variable) | Resulting Product Scaffold |

| This compound | Formaldehyde | Benzylamine | Acetic Acid | Product A |

| This compound | Benzaldehyde | Benzylamine | Acetic Acid | Product B |

| This compound | Formaldehyde | Cyclohexylamine | Acetic Acid | Product C |

| This compound | Formaldehyde | Benzylamine | Benzoic Acid | Product D |

| This compound | Benzaldehyde | Cyclohexylamine | Benzoic Acid | Product E |

Precursor Role for Other Functional Groups and Subsequent Transformations

Beyond its central role in multicomponent reactions, the isocyanide group in this compound can be chemically transformed into other important functional groups. This versatility enhances its utility as a synthetic intermediate, allowing for strategic modifications after its initial incorporation into a molecule.

One of the most fundamental reactions of isocyanides is their hydrolysis under acidic conditions. In the presence of aqueous acid, the isocyanide group is converted into a formamide (B127407). wikipedia.org This transformation provides a route to introduce an N-formyl group and a secondary amine linkage (R-NH-CHO) into a target structure.

Furthermore, isocyanides can participate in cycloaddition reactions, acting as a one-carbon component. A notable example is the [4+1] cycloaddition with tetrazines, which results in the formation of new five-membered heterocyclic rings. wikipedia.org This reaction effectively transforms the isocyanide carbon into a ring member of a new heterocyclic system, offering a distinct pathway to complex scaffolds compared to the linear products of Ugi or Passerini reactions.

Table 3: Key Transformations of the Isocyanide Functional Group This interactive table summarizes the role of the isocyanide group as a precursor to other functionalities.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Description |

| Isocyanide (R-NC) | H₂O, H⁺ | Formamide (R-NHCHO) | Acid-catalyzed hydrolysis converts the isocyanide into a formamide. wikipedia.org |

| Isocyanide (R-NC) | Tetrazine | Nitrogen Heterocycle | A [4+1] cycloaddition reaction where the isocyanide provides one carbon atom to a new five-membered ring. wikipedia.org |

| Isocyanide (R-NC) | Strong Base | Stable | Isocyanides are notably stable under strongly basic conditions. wikipedia.org |

Conclusions and Future Outlook in 2,4 Dichlorophenethylisocyanide Research

Summary of Key Research Findings and Advancements

Direct research focusing exclusively on 2,4-Dichlorophenethylisocyanide is limited in the public domain. However, by extrapolating from the broader field of isocyanide chemistry, we can infer its likely reactivity and potential applications. Isocyanides are well-established as valuable C1 synthons in a variety of organic transformations, most notably in multicomponent reactions (MCRs).

The primary advancement in the field relevant to this compound is the development and refinement of MCRs such as the Ugi and Passerini reactions. rsc.org These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation, a principle of high importance for combinatorial chemistry and drug discovery. byjus.com It is anticipated that this compound would serve as a competent component in such reactions, introducing a 2,4-dichlorophenethyl moiety into the final product. This substituent pattern could be of interest for modulating the biological activity of the resulting compounds due to the presence of the halogenated aromatic ring.

Recent progress in the synthesis of isocyanides has also been significant. Traditional methods often relied on harsh reagents and produced significant waste. mdpi.com More contemporary, sustainable methods, such as the dehydration of the corresponding N-(2,4-dichlorophenethyl)formamide using milder reagents, have been developed, offering higher efficiency and a better environmental profile. mdpi.comnih.gov

Current Challenges and Existing Gaps in the Chemical Understanding of this compound

The most significant gap in our understanding of this compound is the lack of dedicated studies on its specific properties and reactivity. While general principles of isocyanide chemistry can be applied, the electronic and steric effects of the 2,4-dichlorophenyl group undoubtedly influence its behavior.

Key Challenges Include:

Limited Availability of Spectroscopic and Physicochemical Data: Detailed experimental data on the spectroscopic (e.g., detailed NMR, IR, and MS analysis) and physicochemical properties (e.g., solubility, stability) of this compound are not widely reported.

Absence of Specific Reactivity Studies: There is a lack of published research exploring the specific reactivity of this compound in various chemical transformations beyond the presumed participation in standard isocyanide reactions. How the dichlorinated ring affects reaction kinetics, yields, and stereoselectivity remains an open question.

Scarcity of Application-Focused Research: While its potential in MCRs is inferred, there are no specific examples in the literature of the synthesis of libraries of compounds derived from this compound and their subsequent evaluation for any particular application, such as medicinal chemistry or materials science.

Prospective Research Avenues and Underexplored Reactivity of this compound

The gaps in our current knowledge of this compound present numerous opportunities for future research. Exploring these avenues could unlock the full potential of this compound as a valuable synthetic intermediate.

Development of More Efficient and Sustainable Synthetic Strategies

While general methods for isocyanide synthesis have improved, optimizing these for the specific preparation of this compound is a worthwhile endeavor. Research could focus on:

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety (as isocyanides can be volatile and malodorous), and facilitate larger-scale production.

Catalytic Dehydration Methods: Investigating novel catalytic systems for the dehydration of N-(2,4-dichlorophenethyl)formamide could lead to even milder reaction conditions and reduced waste generation.

| Synthetic Strategy | Potential Advantages |

| Optimized Batch Synthesis | Higher yields, improved purity profiles. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility. |

| Novel Catalytic Systems | Milder reaction conditions, reduced environmental impact. |

Exploration of Novel Reaction Pathways and Catalytic Applications

Beyond the well-trodden path of Ugi and Passerini reactions, the unique electronic nature of this compound could be leveraged in other transformations.

Transition-Metal Catalyzed Reactions: The isocyanide moiety can act as a ligand for transition metals, and the resulting complexes can exhibit unique catalytic activity. acs.org Research into the coordination chemistry of this compound with various metals could uncover novel catalytic applications, for instance, in cross-coupling reactions or C-H activation.

Radical Chemistry: Isocyanides can participate in radical reactions. Investigating the behavior of this compound under radical conditions could open up new avenues for the synthesis of complex molecules.

Cycloaddition Reactions: Exploring the participation of this isocyanide in various cycloaddition reactions could lead to the formation of novel heterocyclic systems containing the 2,4-dichlorophenethyl group.

Advanced Computational Modeling for Predictive Chemistry

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the geometric and electronic structure of the molecule, its spectroscopic signatures (IR, NMR), and its reactivity in various chemical reactions. This can help in understanding the influence of the dichloro-substituents on the isocyanide functionality.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of the factors controlling reaction outcomes.

Virtual Screening: In the context of drug discovery, computational models could be used to predict the binding affinity of virtual libraries of compounds derived from this compound with various biological targets.

| Computational Approach | Predicted Parameters | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, IR/NMR spectra | Guidance for experimental studies, understanding of reactivity. |

| Ab Initio Calculations | Reaction pathways, transition state energies | Elucidation of reaction mechanisms, prediction of product distribution. |

| Molecular Docking | Binding modes and affinities to biological targets | Prioritization of compounds for synthesis and biological testing. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,4-dichlorophenethylisocyanide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using precursors like 2,4-dichlorophenethylamine. For optimization, employ controlled stoichiometry (e.g., 1:1.2 molar ratio of amine to cyanogen bromide) and inert atmospheres to minimize side reactions. Reaction efficiency can be monitored via TLC or HPLC, with purity validated by NMR (¹H/¹³C) and mass spectrometry. Refer to advancements in isocyanide chemistry for alternative catalysts (e.g., palladium complexes) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% as per COA standards) .

- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., isocyanide peak at ~2150 cm⁻¹ in IR) and HRMS for molecular ion verification .

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., 60–62°C for related isocyanates) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA and DOT HAZMAT guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respirators with organic vapor cartridges.

- Ventilation : Use fume hoods to prevent inhalation of volatile isocyanides.

- Storage : In airtight containers under nitrogen, away from moisture and oxidizers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6–311+G(d,p) level can model reaction pathways (e.g., cycloadditions). Solvent effects are incorporated via SMD models. Key parameters include Gibbs free energy barriers and Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What experimental design strategies resolve contradictions in degradation studies of chlorinated isocyanides?

- Methodological Answer : Apply multivariable optimization (e.g., Box-Behnken design) to assess factors like pH, oxidant concentration, and temperature. For example, Fenton’s reagent ([Fe²⁺] = 0.1–1.0 mM, [H₂O₂] = 5–20 mM) degrades 2,4-DCP derivatives effectively. Use ANOVA to identify statistically significant variables and GC-MS to track intermediates. Address discrepancies by comparing degradation pathways under aerobic vs. anaerobic conditions .

Q. How can researchers ensure reproducibility in isocyanide-mediated multicomponent reactions?

- Methodological Answer : Standardize protocols:

- Data Reporting : Document raw and processed data (e.g., reaction yields, spectral peaks) in appendices, with critical results in the main text .

- Quality Control : Include batch-specific COAs for reagents and validate instrument calibration (e.g., NMR referencing to TMS) .

- Triangulation : Cross-validate findings using multiple techniques (e.g., XRD for crystallinity, LC-MS for byproduct analysis) .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting spectroscopic data?

- Methodological Answer : Employ multivariate analysis (e.g., PCA) to resolve overlapping peaks in IR or NMR spectra. For instance, deconvolute ¹H NMR signals using software like MestReNova. Address outliers via Grubbs’ test and report uncertainties (e.g., ±0.1 ppm for chemical shifts) .

Q. How should researchers address inconsistencies in computational vs. experimental reaction outcomes?

- Methodological Answer : Reconcile discrepancies by:

- Sensitivity Analysis : Test computational models under varied parameters (e.g., solvent dielectric constants).

- Experimental Replication : Repeat reactions with controlled variables (e.g., inert vs. ambient conditions).

- Error Reporting : Quantify systematic errors (e.g., ±5% in DFT energy calculations) and discuss limitations in methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.